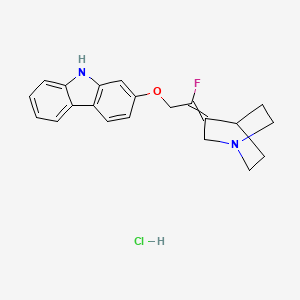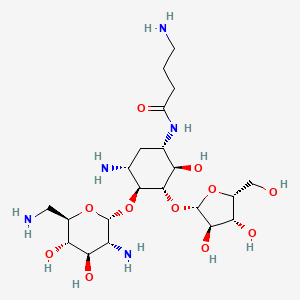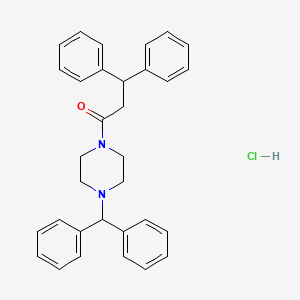
AZD3759
Overview
Description
Mechanism of Action
Target of Action
AZD3759, also known as zorifertinib, is a potent, orally bioavailable inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) .
Mode of Action
The mode of action of this compound involves inhibiting the activity of EGFR tyrosine kinase . This enzyme is frequently overactive in NSCLC due to specific mutations in the EGFR gene . By inhibiting EGFR tyrosine kinase, this compound prevents the proliferation of cancer cells and induces apoptosis .
Biochemical Pathways
This compound affects the EGFR signaling pathway by inhibiting EGFR tyrosine kinase . Additionally, it has been observed to inhibit the Janus kinase (JAK)/STAT pathway in both glioma cells and tumor tissues . This dual blockade of the EGFR and JAK/STAT signaling pathways may contribute to the compound’s antitumor effects .
Pharmacokinetics
This compound is unique among EGFR inhibitors due to its high capability to penetrate the blood-brain barrier (BBB) . This property allows the compound to reach effective concentrations within the central nervous system (CNS), making it a promising treatment for CNS metastases from EGFR-mutant NSCLC .
Result of Action
The primary result of this compound’s action is a reduction in tumor growth. In clinical trials, this compound has shown promising efficacy in patients with untreated EGFR-mutated NSCLC with CNS metastases . The compound has also been found to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models .
Action Environment
The action of this compound is influenced by the presence of the blood-brain barrier. Its ability to penetrate this barrier allows it to reach the CNS, where it can act on metastases that other EGFR inhibitors cannot effectively reach . This makes this compound particularly effective in treating CNS metastases from EGFR-mutant NSCLC .
Preparation Methods
The preparation of AZD-3759 involves several synthetic routes and reaction conditions. One method includes the hydrolysis of 3,4-dihydro-7-methoxy-4-oxo quinazoline-6-alcohol acetate to obtain a compound. This compound is then reacted with ®-(-)-2-methylpiperazine through nucleophilic addition-elimination. Subsequent steps involve chloroformylation, esterification, Boc removal, methylation, and chlorination reactions. Finally, the compound undergoes an alkylation reaction with 2-fluoro-3-chloroaniline to obtain AZD-3759 . The preparation method is advantageous due to the use of cheap and easily available raw materials, low cost, and high product yield, making it suitable for industrial scale-up production .
Chemical Reactions Analysis
AZD-3759 undergoes various chemical reactions, including:
Oxidation: Involves hydroxylation and defluorination.
Reduction: Reduction reactions are part of its metabolic pathways.
Substitution: Includes N-demethylation and O-demethylation.
Conjugation: Phase II metabolic reactions involve direct sulphate and glucuronic acid conjugation.
Common reagents and conditions used in these reactions include potassium cyanide and glutathione, which are used to stabilize reactive intermediates . Major products formed from these reactions include phase I and phase II metabolites, such as GSH conjugates and cyano adducts .
Scientific Research Applications
AZD-3759 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in studies involving the profiling of in vitro and in vivo metabolites.
Biology: Investigated for its effects on cell proliferation, survival, and DNA damage repair pathways.
Medicine: Primarily used for the treatment of non-small cell lung cancer, especially in patients with brain metastasis.
Comparison with Similar Compounds
AZD-3759 is unique due to its excellent blood-brain barrier penetration and potent inhibition of the epidermal growth factor receptor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used for the treatment of non-small cell lung cancer and pancreatic cancer.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor with activity against epidermal growth factor receptor T790M mutation.
AZD-3759 stands out due to its enhanced efficacy in treating brain metastasis and its ability to inhibit both non-homologous end joining and homologous recombination DNA double-strand breaks repair pathways .
Properties
IUPAC Name |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDSJQHFFDGFDK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626387-80-1 | |
| Record name | AZD-3759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3759 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZORIFERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











